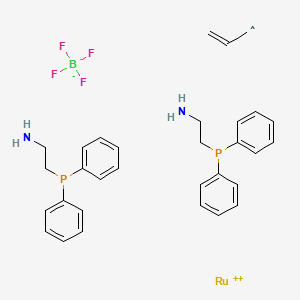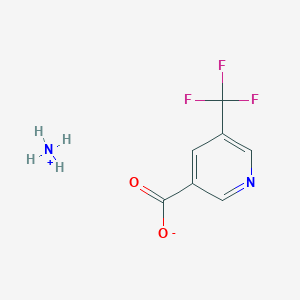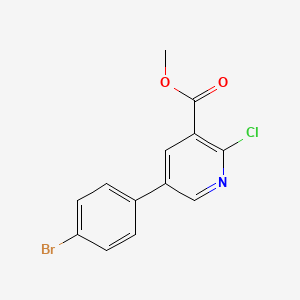
(R)-DTB-SpiroPAP-6-Me, 98% (>99% ee)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-DTB-SpiroPAP-6-Me, 98% (>99% ee) is a chiral spiro-oxazolidinone derivative that has been used in a variety of scientific research applications. It is a chiral spiro-oxazolidinone derivative that has been developed to improve the efficiency of asymmetric synthesis and has been widely used in the synthesis of a variety of compounds. It has been used as a key intermediate in the synthesis of pharmaceuticals, natural products, and other compounds. The molecule has been used in a variety of laboratory experiments due to its high enantioselectivity and its ability to react with a variety of substrates.
Scientific Research Applications
(R)-DTB-SpiroPAP-6-Me, 98% (>99% ee) has been used in a variety of scientific research applications due to its high enantioselectivity and its ability to react with a variety of substrates. It has been used in the synthesis of pharmaceuticals, natural products, and other compounds. It has also been used in asymmetric catalysis, chiral resolution, and organocatalysis. Additionally, it has been used in the synthesis of optically active compounds and as a reagent for the synthesis of chiral compounds.
Mechanism of Action
(R)-DTB-SpiroPAP-6-Me, 98% (>99% ee) is a chiral spiro-oxazolidinone derivative that has been developed to improve the efficiency of asymmetric synthesis. The molecule has a high enantioselectivity and is able to react with a variety of substrates. The molecule is able to form a chiral spiro-oxazolidinone derivative with a 98% enantiomeric excess. The molecule is able to react with a variety of substrates due to its ability to form a stable complex with the substrate. The complex is formed due to the formation of a hydrogen bond between the spiro-oxazolidinone and the substrate.
Biochemical and Physiological Effects
(R)-DTB-SpiroPAP-6-Me, 98% (>99% ee) is a chiral spiro-oxazolidinone derivative that has been used in a variety of scientific research applications. The molecule has not been tested for its biochemical and physiological effects, and therefore, its effects on the human body are unknown.
Advantages and Limitations for Lab Experiments
The advantages of (R)-DTB-SpiroPAP-6-Me, 98% (>99% ee) for laboratory experiments include its high enantioselectivity and its ability to react with a variety of substrates. Additionally, it is a stable molecule and is relatively easy to handle. The main limitation of the molecule is that it is not suitable for use in humans due to its unknown biochemical and physiological effects.
Future Directions
The future directions for (R)-DTB-SpiroPAP-6-Me, 98% (>99% ee) include further research into its biochemical and physiological effects. Additionally, further research could be conducted into its use as a reagent for the synthesis of chiral compounds. Additionally, further research could be conducted into its use in asymmetric catalysis and organocatalysis. Furthermore, further research could be conducted into its use in the synthesis of optically active compounds. Finally, further research could be conducted into its use in the synthesis of natural products and pharmaceuticals.
Synthesis Methods
(R)-DTB-SpiroPAP-6-Me, 98% (>99% ee) is synthesized via a two-step process. The first step involves the reaction of a chiral oxazolidinone derivative with a chiral hydrazine. This reaction produces a chiral spiro-oxazolidinone derivative with a 98% enantiomeric excess. The second step involves the addition of a chiral amine to the spiro-oxazolidinone derivative to form the desired product. The product has a >99% enantiomeric excess.
properties
IUPAC Name |
(3R)-1'-[(E)-1-bis(3,5-ditert-butylphenyl)phosphanylprop-1-enyl]-N-[(6-methylpyridin-2-yl)methyl]spiro[1,2-dihydroindene-3,5'-cyclopentene]-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H67N2P/c1-15-45(43-22-18-25-51(43)26-24-35-20-17-23-44(46(35)51)52-33-40-21-16-19-34(2)53-40)54(41-29-36(47(3,4)5)27-37(30-41)48(6,7)8)42-31-38(49(9,10)11)28-39(32-42)50(12,13)14/h15-17,19-23,27-32,52H,18,24-26,33H2,1-14H3/b45-15+/t51-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTGUWSHWYQWGV-SAEDYZQGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CCCC12CCC3=C2C(=CC=C3)NCC4=CC=CC(=N4)C)P(C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C1=CCC[C@]12CCC3=C2C(=CC=C3)NCC4=CC=CC(=N4)C)/P(C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H67N2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-DTB-SpiroPAP-6-Me | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)
![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)

![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)


